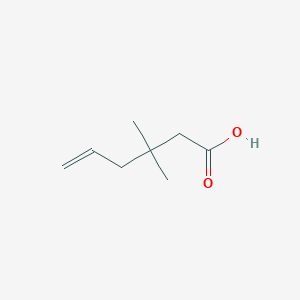

3,3-Dimethylhex-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related enoic acids has been explored in the literature. For instance, (E)-alk-3-enoic acids have been synthesized using a modified Knoevenagel condensation, which involves reacting an aldehyde with malonic acid in the presence of a catalyst such as piperidinium acetate . This method has been shown to produce high yields and excellent stereoselectivity. Although 3,3-dimethylhex-5-enoic acid is not specifically mentioned, similar synthetic strategies could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-dimethylhex-5-enoic acid has been studied using various spectroscopic techniques. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques could be used to analyze the molecular structure of 3,3-dimethylhex-5-enoic acid as well.

Chemical Reactions Analysis

The photoisomerization of protonated 4-methylpent-2-enoic acid has been examined, showing cis/trans isomerization and conversion to a protonated lactone . This suggests that 3,3-dimethylhex-5-enoic acid may also undergo similar photoisomerization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated. For example, substituted 6-hydroxy-trans-3-hexenoic acids exhibit specific solid-state structures due to hydrogen bonding . The electronic properties of a related enoic acid dye were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These studies indicate that 3,3-dimethylhex-5-enoic acid could also display unique physical and chemical properties that could be characterized using similar analytical methods.

Scientific Research Applications

Synthesis and Chemical Reactions

- A study by Mikaelyan (2010) developed a new method for synthesizing functionally substituted cyclobutanecarboxylic acids using intramolecular cyclization of derivatives of 2,2,4,6,6-pentachloro-3,3-dimethylhex-5-enoic acid. This process is both regiospecific and stereoselective, highlighting the chemical versatility of 3,3-dimethylhex-5-enoic acid derivatives (Mikaelyan, 2010).

Natural Products and Organic Synthesis

- Blunt, Chen, and Wiemer (1998) isolated diprenylated benzoic acids from the shrub Rapanea myricoides, including a compound structurally related to 3,3-dimethylhex-5-enoic acid. This highlights the presence of such compounds in natural products and their potential for organic synthesis (Blunt, Chen, & Wiemer, 1998).

Pharmaceutical Applications

- Aursnes, Tungen, and Hansen (2016) investigated asymmetric bromolactonization reactions of δ-unsaturated carboxylic acids, including 5-arylhex-5-enoic acids, demonstrating the pharmaceutical synthesis applications of 3,3-dimethylhex-5-enoic acid derivatives (Aursnes, Tungen, & Hansen, 2016).

Analytical Chemistry

- Urbach, Stark, and Nobuhara (1972) analyzed the mass spectra of δ-lactones of various 5-hydroxy-2-enoic acids, including derivatives of 3,3-dimethylhex-5-enoic acid. This study is significant for understanding the analytical chemistry and structural characterization of similar compounds (Urbach, Stark, & Nobuhara, 1972).

Catalysis and Material Science

- Gorin et al. (2013) studied an intramolecular reaction catalyzed by Rh porphyrins involving 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, a compound related to 3,3-dimethylhex-5-enoic acid. This research contributes to the understanding of catalysis and material science (Gorin et al., 2013).

Safety and Hazards

The safety information for this compound includes pictograms GHS05, GHS07 . The signal word is “Danger” and the hazard statements are H302, H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 .

properties

IUPAC Name |

3,3-dimethylhex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(2,3)6-7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBELKQCJRIUFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylhex-5-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)

![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)